1,3,5-Tris(diphenylamino)benzene

Catalog No.
S803956
CAS No.
126717-23-5
M.F
C42H33N3
M. Wt
579.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(diphenylamino)benzene

CAS Number

126717-23-5

Product Name

1,3,5-Tris(diphenylamino)benzene

IUPAC Name

1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine

Molecular Formula

C42H33N3

Molecular Weight

579.7 g/mol

InChI

InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H

InChI Key

DPFGGYIWNDCEJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

Hole Transport Material and Electron Blocking Layer

One of the most prominent applications of TDAB lies in its ability to function as a hole transporting material (HTM) and an electron-blocking layer (EBL) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) [, ].

  • Hole transporting material: TDAB possesses high hole mobility, meaning it efficiently facilitates the movement of positively charged holes within the device. This is crucial for efficient operation of OLEDs and PSCs, as holes play a vital role in the generation of light and electricity, respectively.
  • Electron-blocking layer: TDAB also exhibits a low electron affinity and a high ionization potential, effectively hindering the flow of electrons from the emissive layer or active layer towards the hole transporting layer. This characteristic is essential for preventing unwanted recombination of electrons and holes, which can hinder device performance.

Other Potential Applications

Beyond its established role in OLEDs and PSCs, TDAB is also being explored for its potential applications in other areas of scientific research, including:

  • Organic photovoltaics (OPVs): Similar to PSCs, TDAB's hole transporting and electron blocking properties hold promise for improving the efficiency of OPVs, which convert light energy into electricity.
  • Organic field-effect transistors (OFETs): TDAB can potentially be utilized as a charge injection layer in OFETs, influencing the injection and transport of charge carriers within the device.
  • Sensors: The unique properties of TDAB are being investigated for their potential use in developing chemical sensors that can detect specific molecules.

1,3,5-Tris(diphenylamino)benzene is an organic compound characterized by its three diphenylamino groups attached to a benzene ring. Its molecular formula is C42_{42}H33_{33}N3_3, and it has garnered attention due to its unique electronic properties, making it a subject of interest in various fields such as organic electronics and photochemistry. The compound exhibits significant charge transport capabilities, which are essential for applications in devices like organic light-emitting diodes and solar cells .

In Perovskite Solar Cells

As mentioned earlier, TDAB functions as a hole transporting material (HTM) in perovskite solar cells. Light absorption in the perovskite layer generates electron-hole pairs. TDAB efficiently captures these holes due to its electron-rich nature and facilitates their transport towards the anode, contributing to efficient current generation in the device [].

, including photocyclization, where it can form carbazoles under specific conditions. This reaction can occur both in the presence and absence of oxygen, indicating its versatility .
  • Intramolecular Reactions: The compound also shows potential for intramolecular photocyclization, leading to various derivatives that can have different electronic characteristics .
  • Several synthesis methods for 1,3,5-Tris(diphenylamino)benzene have been reported:

    • Direct Amination: One common method involves the direct amination of a suitable precursor benzene derivative with diphenylamine. This method typically requires catalytic conditions and may involve multiple steps to achieve the desired tris-substituted product.
    • Photochemical Synthesis: Photochemical methods have also been explored, where ultraviolet light is used to induce reactions that lead to the formation of the compound from simpler precursors .
    • Electrochemical Synthesis: Electrochemical methods can facilitate the formation of 1,3,5-Tris(diphenylamino)benzene through oxidative coupling reactions under controlled conditions .

    1,3,5-Tris(diphenylamino)benzene has several applications:

    • Organic Electronics: It is primarily used as a hole transport material in organic light-emitting diodes and perovskite solar cells due to its excellent charge transport properties .
    • Photonic Devices: The compound's ability to undergo photo

    Interaction studies involving 1,3,5-Tris(diphenylamino)benzene focus on its behavior in electronic devices and its interactions with other materials. For example:

    • Charge Transfer Dynamics: Studies have shown that this compound can facilitate charge transfer processes when incorporated into various device architectures .
    • Compatibility with Other Materials: The compatibility of 1,3,5-Tris(diphenylamino)benzene with other organic semiconductors has been investigated to optimize device performance.

    Several compounds share structural similarities with 1,3,5-Tris(diphenylamino)benzene. Here are a few notable examples:

    Compound NameStructural FeaturesUnique Properties
    N,N,N',N'-Tetraphenyl-1,4-phenylenediamineContains four phenyl groups; similar amine functionalityExhibits strong electron-donating properties
    1,3-DiphenylureaUrea functional group with two phenyl substituentsKnown for its role in biological systems
    Tris(4-bromophenyl)amineBrominated phenyl groups; similar amine structureEnhanced electronic properties due to bromination

    1,3,5-Tris(diphenylamino)benzene stands out due to its tri-substituted structure which enhances its charge transport capabilities compared to others like N,N,N',N'-Tetraphenyl-1,4-phenylenediamine. Its unique photochemical properties also differentiate it from simpler analogs like 1,3-Diphenylurea.

    XLogP3

    11.6

    Wikipedia

    1,3,5-Tris(diphenylamino)benzene

    Dates

    Modify: 2023-08-15

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